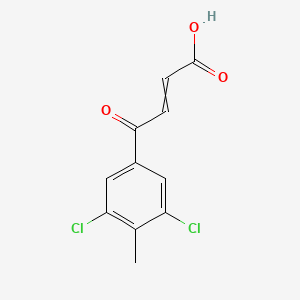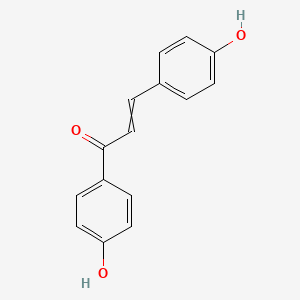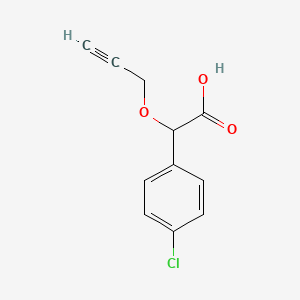![molecular formula C14H14N4O B8615281 2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 132312-85-7](/img/structure/B8615281.png)
2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Descripción general
Descripción
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one is a chemical compound with the molecular formula C14H14N4O It is known for its complex structure, which includes a diazepine ring fused with two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by cyclization to form the diazepine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Nevirapine: A related compound with a similar diazepine structure, used as an antiretroviral drug.
11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b2’,3’-e)(1,4)diazepin-6-one: Another compound with structural similarities, investigated for its potential therapeutic applications.
Uniqueness
N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
132312-85-7 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C14H14N4O/c1-3-18-12-10(6-4-8-15-12)14(19)17(2)11-7-5-9-16-13(11)18/h4-9H,3H2,1-2H3 |
Clave InChI |
SVFKQHLOBRUZGV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)





![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)


